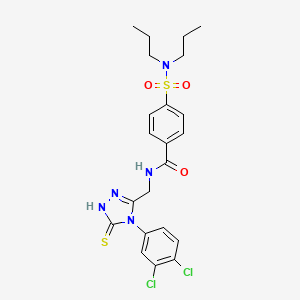
N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dipropylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dipropylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H25Cl2N5O3S2 and its molecular weight is 542.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dipropylsulfamoyl)benzamide is a novel synthetic derivative that exhibits significant biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound based on available literature.
Synthesis
The synthesis of this compound typically involves the formation of the thiazole and triazole rings through multi-step reactions. The key steps include:
- Formation of Triazole Ring : The reaction between 3,4-dichlorophenyl amine and various reagents leads to the creation of the 1,2,4-triazole core.
- Introduction of Sulfamoyl Group : The N,N-dipropylsulfamoyl moiety is introduced via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through coupling reactions that link the thioxo-triazole with the sulfamoyl-benzamide structure.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-triazole and thioxo moieties exhibit notable antimicrobial properties. For instance, derivatives similar to our compound have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Similar triazole derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, some related compounds showed IC50 values less than 10 µM against various cancer cell lines .
The biological mechanisms attributed to this class of compounds often involve interference with nucleic acid synthesis and modulation of enzyme activity associated with cell division and growth. Specifically, the thioxo group may enhance binding affinity to target enzymes or receptors involved in these processes .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be partially explained by its structural features:
| Structural Feature | Importance |
|---|---|
| Thioxo Group | Enhances antimicrobial and antitumor activity |
| Triazole Ring | Critical for biological activity; facilitates interactions with biological targets |
| Sulfamoyl Moiety | Contributes to solubility and bioavailability |
Case Studies
Several studies have evaluated related compounds for their biological activities:
- Antimicrobial Evaluation : A study reported that a series of triazole derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria . The most potent compounds had modifications that increased lipophilicity.
- Anticancer Studies : In another investigation, triazole derivatives showed significant cytotoxicity against breast cancer cells with IC50 values indicating strong potential for further development as anticancer agents .
Eigenschaften
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N5O3S2/c1-3-11-28(12-4-2)34(31,32)17-8-5-15(6-9-17)21(30)25-14-20-26-27-22(33)29(20)16-7-10-18(23)19(24)13-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,25,30)(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMXYNCQLCHFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














